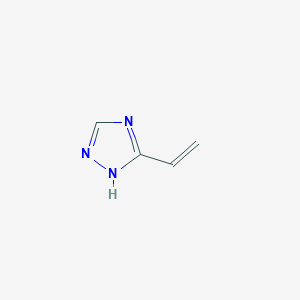

5-ethenyl-1H-1,2,4-triazole

Beschreibung

Overview of 1,2,4-Triazole (B32235) Chemistry in Contemporary Academic Research

The five-membered heterocyclic ring system of 1,2,4-triazole is a prominent structural motif in numerous fields of chemical research. nih.govijprajournal.comrjptonline.org First synthesized over a century ago, this aromatic azole continues to capture the attention of researchers due to its versatile chemical properties and wide-ranging applications. researchgate.net The stability of the triazole ring is attributed to its aromaticity, which is formed by a sextet of π electrons from the two carbon and three nitrogen atoms. ijprajournal.comresearchgate.net This electron arrangement results in two stable tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. researchgate.netnih.gov

In contemporary research, 1,2,4-triazole derivatives are extensively studied for their applications in medicinal chemistry and materials science. nih.govnih.gov Their derivatives are known to exhibit a broad spectrum of biological activities. researchgate.net In the realm of materials science, the electron-deficient nature of the 1,2,4-triazole ring imparts excellent electron-transport and hole-blocking properties. benthamdirect.comresearchgate.net This has led to their use in the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and data storage devices. benthamdirect.com Furthermore, 1,2,4-triazoles serve as crucial ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing. nih.gov The synthesis of functionalized 1,2,4-triazoles is a significant area of focus, with methods including cyclization of hydrazine (B178648) derivatives, multicomponent reactions, and microwave-assisted synthesis being actively explored. nih.gov

Rationale for Investigating 5-Ethenyl-1H-1,2,4-Triazole as a Fundamental Research Subject

The investigation of this compound, also known as 5-vinyl-1H-1,2,4-triazole, is driven by the unique chemical reactivity and functionality imparted by the ethenyl (vinyl) substituent on the 1,2,4-triazole core. The vinyl group is a reactive functional group that can undergo a variety of chemical transformations, most notably polymerization. nih.govrsc.org This makes this compound a valuable monomer for the synthesis of novel polymers.

Polymers containing the 1,2,4-triazole moiety are of significant interest in materials science. benthamdirect.com These materials can combine the inherent properties of the triazole ring, such as thermal stability, coordination ability, and specific electronic characteristics, with the processability and versatility of a polymeric backbone. nih.govrsc.org The resulting poly(vinyl-1,2,4-triazole)s can be tailored for applications such as ion exchange membranes, drug delivery systems, and functional coatings. rsc.org

Furthermore, the ethenyl group can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. nih.gov This modular approach enables the fine-tuning of material properties for specific applications. The synthesis of substituted 5-vinyl-1,2,4-triazoles is an active area of research, with methods being developed to control the substitution pattern on the triazole ring, thereby influencing the properties of the resulting monomers and polymers. researchgate.net The fundamental study of this compound provides insights into its reactivity, polymerization behavior, and the structure-property relationships of the derived materials.

Historical Context and Evolution of Research on Vinyl-Substituted Azoles in Synthetic Chemistry and Materials Science

The study of vinyl-substituted azoles has evolved significantly since the initial discoveries of azole chemistry. The development of azole-based compounds gained momentum in the mid-20th century, particularly with the discovery of the biological activities of imidazole (B134444) and 1,2,4-triazole derivatives in the late 1960s. acs.orgnih.gov This spurred extensive research into the synthesis and functionalization of these heterocyclic systems.

The introduction of a vinyl group onto an azole ring, creating N-vinyl or C-vinyl azoles, opened up new avenues in polymer chemistry. mdpi.com Early research focused on the synthesis and polymerization of N-vinylimidazoles and N-vinylcarbazoles, which led to the development of polymers with interesting electronic and thermal properties. mdpi.com The synthesis of C-vinylazoles, such as this compound, presented different synthetic challenges and opportunities. researchgate.net

In recent decades, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of vinyl-1,2,3-triazoles and has indirectly influenced the broader field of vinyl-azole research. researchgate.netresearchgate.net While not directly applicable to the synthesis of the 1,2,4-triazole isomer, the principles of modular and efficient synthesis have inspired new methods for creating functionalized vinyl-azoles. rsc.org Research in materials science has increasingly focused on the development of "smart" and stimuli-responsive materials, and vinyl-azole polymers are being explored for their potential in creating such advanced materials. researchgate.net The ability to precisely control the architecture and functionality of these polymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization has been a key driver in their recent development. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61230-89-5 |

|---|---|

Molekularformel |

C4H5N3 |

Molekulargewicht |

95.10 g/mol |

IUPAC-Name |

5-ethenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C4H5N3/c1-2-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |

InChI-Schlüssel |

BFPBKEWLBZWGPQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=NC=NN1 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 5 Ethenyl 1h 1,2,4 Triazole

Huisgen 1,3-Dipolar Cycloadditions Involving Vinylic Components and Azide-Containing Species

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. sphinxsai.comscielo.br In the context of 1,2,4-triazole (B32235) synthesis, this can involve the reaction of a nitrile with an azide (B81097), although the classic reaction between an azide and an alkyne to form a 1,2,3-triazole is more common. organic-chemistry.org To form a 1,2,4-triazole ring with a vinyl substituent, a vinyl-containing nitrile could potentially react with an azide-containing species. However, more established methods for 1,2,4-triazole synthesis often involve the reaction of nitriles with hydrazines or their derivatives. isres.org A variation could involve a [3+2] cycloaddition of a vinyl-containing 1,3-dipole with a suitable dipolarophile. For instance, a vinyl-substituted nitrilimine could react with a molecule containing a nitrogen-nitrogen double or triple bond.

Alternative Cyclization Pathways Utilizing Ethenyl-Containing Building Blocks

Several other cyclization strategies can be employed to construct the 1,2,4-triazole ring with a pre-installed ethenyl group. derpharmachemica.comraco.cat These methods often involve the condensation of two or more components.

One common approach is the Pellizzari reaction , which involves the reaction of an amide and an acyl hydrazide. scispace.com To synthesize 5-ethenyl-1H-1,2,4-triazole, one could envision using acrylamide (B121943) and a suitable hydrazide derivative.

The Einhorn-Brunner reaction provides another route through the condensation of a hydrazine (B178648) with a diacylamine. scispace.com A diacylamine bearing a vinyl group could be a key intermediate in this pathway.

Furthermore, the cyclization of substituted thiosemicarbazides is a widely used method for preparing 1,2,4-triazole-3-thiones, which can then be further functionalized. raco.catjrespharm.com A thiosemicarbazide (B42300) derived from a vinyl-containing acyl hydrazide could be a precursor to a 5-ethenyl-1,2,4-triazole derivative. jrespharm.com

Multi Step Synthesis Protocols for Derivatization of 5 Ethenyl 1h 1,2,4 Triazoles

Exploration of Green Chemistry Approaches in this compound Synthesis (e.g., Microwave-Assisted Synthesis, Catalyst-Free Methods)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient chemical processes. Key green strategies explored for the synthesis of the 1,2,4-triazole scaffold, applicable to this compound, include microwave-assisted synthesis and catalyst-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ajol.info As an unconventional energy source, it facilitates rapid and efficient heating, which can dramatically reduce reaction times, increase product yields, and improve purity by minimizing the formation of byproducts. ajol.inforjptonline.org

The synthesis of various 1,2,4-triazole derivatives has been shown to benefit from microwave activation. ajol.info For instance, the cyclization of intermediates to form the triazole ring can be accomplished in minutes under microwave irradiation, compared to several hours required for conventional refluxing. rjptonline.orgscispace.com One study on the synthesis of 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated that microwave irradiation at 90°C for 5 minutes could achieve comparable or better yields than conventional stirring for 12 hours. ajol.info Similarly, the synthesis of 5-substituted 3-amino-1,2,4-triazoles via the condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate was successfully developed using controlled microwave conditions, proving suitable even for volatile starting materials. mdpi.com

The following table compares reaction times and yields for the synthesis of various 1,2,4-triazole derivatives using conventional heating versus microwave irradiation, illustrating the efficiency of the latter.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

| Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 12 h | 75% | 5 min | 82% | ajol.info |

| 3-Amino-5-ethyl-1,2,4-triazole | Not specified | Not specified | 3 h | 86% | mdpi.com |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 6-8 h | 68% | 5-10 min | 78% | rjptonline.org |

| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 6-8 h | 72% | 5-10 min | 84% | rjptonline.org |

Catalyst-Free Methods

Developing synthetic routes that operate without a catalyst is a cornerstone of green chemistry. Catalyst-free reactions offer several advantages, including reduced cost, simplified reaction setups and workups, no contamination of the product with metal catalysts, and a decreased environmental footprint. frontiersin.orgnih.gov

For the synthesis of triazoles, catalyst-free 1,3-dipolar cycloaddition reactions have been developed. A simple and efficient protocol for synthesizing 1,2,3-triazole derivatives involves the reaction of nitroalkenes with sodium azide (B81097) in DMSO at 80°C, completely avoiding the need for a catalyst. scielo.br While this example pertains to the 1,2,3-isomer, the principle extends to the search for greener routes to 1,2,4-triazoles.

More directly relevant, a highly efficient, green protocol for synthesizing 1,2,4-triazole-tagged 1,4-dihydropyridines was developed through a one-pot, four-component fusion in water. frontiersin.org This reaction proceeds under microwave irradiation and, crucially, in the absence of any catalyst, affording excellent yields (94–97%) in a very short time (<12 min). frontiersin.org The use of water as the solvent further enhances the green credentials of this methodology. frontiersin.org Another approach involves the "flash" solvent-free synthesis of triazoles using neat azides and alkynes with a supported copper(I) catalyst, which, while not entirely catalyst-free, simplifies catalyst removal and recycling, aligning with green chemistry principles. nih.gov

Table 2: Examples of Catalyst-Free Synthesis of Triazole Derivatives

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazol-3-amine, diethyl acetylenedicarboxylate, various aldehydes, malononitrile | Water | Microwave (150 W), Room Temp, 10-12 min | 94-97% | frontiersin.org |

| Nitroalkenes, Sodium Azide | DMSO | 80°C | High | scielo.br |

| Neat Azides, Neat Alkynes | Solvent-free | Supported Catalyst, Room Temp, minutes | High | nih.gov |

These green chemistry approaches, particularly microwave-assisted and catalyst-free syntheses, represent significant progress in the production of 1,2,4-triazole compounds. Their application can lead to more sustainable and economical manufacturing processes for valuable molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for a complete structural assignment.

¹H NMR for Proton Environment and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. In derivatives of this compound, the vinyl group protons typically appear as a characteristic set of signals due to their spin-spin coupling.

For instance, in a Schiff base derivative, 3-amino-N-(p-vinylbenzylidene)-1H-1,2,4-triazole, the vinyl protons exhibit distinct chemical shifts and coupling constants. The proton on the carbon attached to the phenyl ring (CH=CH₂) typically resonates as a doublet of doublets (dd). The two terminal vinyl protons also appear as doublets.

A representative ¹H NMR data for a derivative is presented in the table below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH- | 6.86 | dd | J = 17.39 Hz, J = 10.84 Hz |

| =CH₂ (trans) | 5.96 | d | J = 17.64 Hz |

| =CH₂ (cis) | 5.48 | d | J = 10.83 Hz |

| Triazole-NH | 14.09 | d | J = 0.97 Hz |

| Triazole-CH | 8.36 | d | J = 0.73 Hz |

| Data derived from a Schiff base derivative of 3-amino-1H-1,2,4-triazole. |

The coupling constants are critical for assigning the stereochemistry of the vinyl group. The large coupling constant (around 17 Hz) is characteristic of a trans relationship between the vinyl protons, while the smaller coupling constant (around 11 Hz) indicates a cis relationship. The proton of the triazole ring itself can also be observed, with its chemical shift influenced by the substituent and the tautomeric form present in the solution. ncl.res.in

¹³C NMR for Carbon Skeleton Assignment and Substitution Pattern Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole ring and the ethenyl substituent are indicative of their electronic environment.

In derivatives of this compound, the carbons of the vinyl group typically resonate in the range of 115-140 ppm. The carbon atom of the vinyl group attached to the triazole ring will have a chemical shift influenced by the aromatic and electron-withdrawing nature of the triazole. The triazole ring carbons themselves have characteristic chemical shifts that are sensitive to the substitution pattern and tautomeric form. ncl.res.in

A table summarizing typical ¹³C NMR chemical shifts for a 5-vinyl-1,2,4-triazole derivative is provided below:

| Carbon | Chemical Shift (δ, ppm) |

| C=C (vinyl) | 116.04, 136.12 |

| C3/C5 (triazole) | 148.03, 163.91 |

| Data derived from a Schiff base derivative of 3-amino-1H-1,2,4-triazole. |

The specific chemical shifts of the triazole carbons can help in distinguishing between different isomers and tautomers. For example, the carbon adjacent to the NH group in the triazole ring is generally found to be more shielded. ncl.res.in

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

2D NMR techniques are essential for unambiguously assigning the complex spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For the ethenyl group, COSY would show cross-peaks between the methine proton and the two terminal vinyl protons, confirming their connectivity. ipb.ptmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. For example, the vinyl proton signals can be correlated to their corresponding vinyl carbon signals. ipb.ptmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the vinyl protons and the carbon atom of the triazole ring at position 5, confirming the attachment of the ethenyl group to the ring. ipb.ptmdpi.com The structures of various triazole derivatives have been successfully elucidated using these 2D NMR experiments. nih.govufv.brnajah.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=C, N-H, C=N stretching)

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

Key vibrational modes include:

N-H stretching : A broad band typically observed in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the triazole ring. ufv.brnih.gov In some cases, this can be observed around 3126 cm⁻¹. researchgate.net

C-H stretching (vinyl) : These absorptions are usually found just above 3000 cm⁻¹.

C=C stretching (vinyl) : The stretching vibration of the carbon-carbon double bond of the ethenyl group is expected in the region of 1620-1680 cm⁻¹. ufv.br

C=N stretching (triazole ring) : The stretching vibrations of the carbon-nitrogen double bonds within the triazole ring typically appear in the 1500-1650 cm⁻¹ region. ufv.br

N-N stretching (triazole ring) : These vibrations are often observed in the 1000-1200 cm⁻¹ range. nih.gov

C-H out-of-plane bending (vinyl) : Strong bands in the 900-1000 cm⁻¹ region are characteristic of the vinyl group.

The following table summarizes the main FT-IR absorption bands for 1,2,4-triazole derivatives:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3126 |

| C-H (aromatic/vinyl) | Stretching | ~3032-3097 |

| C=C (aromatic) | Stretching | ~1483-1529 |

| C=N (triazole) | Stretching | ~1620-1625 |

| N=N (triazole) | Stretching | ~1543 |

| Data derived from studies on 1,2,4-triazole and its derivatives. ufv.brresearchgate.net |

Raman Spectroscopy for Complementary Molecular Vibrational Modes and Conjugation Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While strong dipole moment changes lead to intense IR bands, strong polarizability changes result in intense Raman signals. For this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the triazole ring are expected to be strong in the Raman spectrum.

The interpretation of the vibrational spectra of 1,2,4-triazole can be complex due to strong associations in the condensed state, leading to overlapping broad bands in the infrared and Raman spectra, especially above 2000 cm⁻¹. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. researchgate.netacs.orgresearchgate.net For the parent 1,2,4-triazole, Raman bands have been assigned to various ring vibrations, providing a basis for analyzing substituted derivatives. The conjugation between the ethenyl group and the triazole ring can be studied by analyzing shifts in the C=C stretching frequency and changes in the intensity of the Raman bands.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the compound, as each unique formula has a distinct theoretical mass.

The technique is crucial in synthetic chemistry to confirm the identity of newly synthesized triazole derivatives. By comparing the experimentally measured exact mass to the calculated mass for the proposed chemical formula, researchers can validate the successful synthesis of the target compound. For instance, in the characterization of various 1,2,4-triazole derivatives, HRMS is routinely used to confirm their elemental formulas. The data is typically presented as a comparison between the calculated mass for the protonated molecule ([M+H]⁺) or other adducts and the experimentally found value.

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. The resulting data confirms the molecular weight and provides strong evidence for the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Representative HRMS Data for 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass (ESI⁺) | Reference |

|---|---|---|---|---|

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | C₁₈H₂₅N₅O₄ | 376.1980 | 376.1980 | |

| Tert-butyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | C₂₄H₂₉N₅O₄ | 452.2293 | 452.2299 | |

| 8-(1H-indol-2-yl)-5-(p-tolyl)-triazolo [3,4-b]thiadiazole | C₁₇H₁₁N₅S | 317.0715 (M⁺) | 317.0726 (EI) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture, Conformation, and Stereochemical Assignment

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Studies on various 1,2,4-triazole derivatives have revealed key structural features. For example, the triazole ring itself is typically planar. The analysis can confirm the tautomeric form present in the solid state and reveal the orientation of substituents. In a study of 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, X-ray diffraction showed a non-planar geometry for the molecule and confirmed that the thione tautomer was present in the solid state, stabilized by intermolecular N—H⋯S hydrogen bonds that form dimers. Similarly, for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, the crystal structure revealed molecules linked by N—H⋯N and N—H⋯S hydrogen bonds into chains.

Table 2: Crystallographic Data for Selected 1,2,4-Triazole Derivatives

| Compound | 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione | 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione |

|---|---|---|---|

| Formula | C₄H₇N₃S | C₁₇H₁₅Cl₂N₃O | C₁₅H₁₉N₅OS |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2(1)/n | P2₁/c |

| a (Å) | 5.0922 (10) | 8.1479 (17) | - |

| b (Å) | 6.7526 (14) | 7.9177 (17) | - |

| c (Å) | 8.6578 (17) | 25.774 (5) | - |

| β (˚) | 90.17 (3) | 92.976 (4) | - |

| Volume (ų) | 297.70 (10) | - | - |

| Z | 2 | - | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of molecules containing chromophores. In this compound and its derivatives, the triazole ring and the ethenyl (vinyl) group constitute a conjugated system that gives rise to characteristic electronic transitions.

The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to the energy required to promote electrons from lower-energy orbitals (like non-bonding, n, or π bonding orbitals) to higher-energy anti-bonding orbitals (π). For triazole derivatives, the observed absorption bands are typically assigned to π → π and n → π* transitions.

The unsubstituted 1,2,4-triazole shows a weak absorption around 205 nm. The introduction of a vinyl group at the N1 position creates conjugation with the triazole ring, which is expected to cause a bathochromic shift (a shift to a longer wavelength) of the π → π* transition. The position and intensity of these absorption bands are sensitive to the solvent and the nature and position of other substituents on the triazole ring. For instance, 5-substituted-3-mercapto-1,2,4-triazoles in ethanol (B145695) typically show two maximum absorption bands, one around 252-256 nm and another at 288-298 nm, with the latter being attributed to the C=S chromophore.

Theoretical calculations are often used alongside experimental data to assign the observed electronic transitions to specific molecular orbital contributions. This combined approach provides a deeper understanding of the electronic structure and the effects of conjugation in these heterocyclic systems.

Table 3: UV-Vis Absorption Data for Selected 1,2,4-Triazole Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | - | 227, 232, 237 | n → π* | |

| 255, 302 | π → π* | |||

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | - | |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | - |

Reactivity and Mechanistic Investigations of 5 Ethenyl 1h 1,2,4 Triazole

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms at positions 1, 2, and 4. This structure imparts a unique reactivity profile, making it susceptible to both electrophilic and nucleophilic attacks. The electron density distribution and the nature of the substituents on the ring significantly influence its chemical behavior.

Electrophilic Substitution Patterns at Ring Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring are the primary sites for electrophilic substitution due to their high electron density. nih.govchemicalbook.com The specific nitrogen atom that undergoes substitution depends on the reaction conditions and the nature of the electrophile. Generally, the N4 atom is a common site for protonation. For instance, in the presence of concentrated hydrochloric acid, 1H-1,2,4-triazole is readily protonated at the N4 position to form a triazolium chloride. chemicalbook.com

Alkylation is a well-studied electrophilic substitution reaction for 1,2,4-triazoles, and all three nitrogen atoms can be targeted depending on the reaction conditions. mdpi.com The regioselectivity of alkylation can be influenced by the presence of substituents on the triazole ring. For example, in S-substituted 1,2,4-triazoles, alkylation with dihaloalkanes can lead to the formation of different regioisomers, with substitution occurring at N1 and N2. nih.gov Computational studies, such as those using Fukui functions and molecular electrostatic potential, can help predict the most likely site of electrophilic attack. researchgate.net These studies suggest that increasing the hardness of the electrophile enhances the probability of attack at the N4 atom. researchgate.net

Nucleophilic Substitution at Ring Carbon Atoms, Particularly at the Ethenyl-Substituted Position

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic substitution, which can occur under mild conditions. nih.govchemicalbook.com The C5 position, where the ethenyl group is attached in 5-ethenyl-1H-1,2,4-triazole, is a potential site for such reactions.

The reactivity of the carbon atoms towards nucleophiles can be enhanced by the presence of activating groups. For instance, in 3-nitro-1,2,4-triazoles, the nitro group at the C3 position can be displaced by various O- and N-nucleophiles. mdpi.com The position of substituents on the ring can influence the reactivity of the carbon atoms; for example, an alkyl substituent at the N2 position activates the exocyclic nitro group at C5 for nucleophilic substitution more than substituents at N1 or N4. mdpi.com In the case of this compound, while direct nucleophilic substitution at the C5 position displacing the ethenyl group is less commonly reported, the general susceptibility of the triazole carbons to nucleophilic attack is a key aspect of its chemistry. More commonly, reactions involve functionalization of the ring, such as the nucleophilic substitution of a leaving group (e.g., a halogen) at the C5 position to introduce the ethenyl group or other substituents. researchgate.net

Acid-Base Properties, Protonation, and Deprotonation Behavior of the Triazole Core

The 1,2,4-triazole ring exhibits amphoteric properties, meaning it can act as both an acid and a base. wikipedia.org The NH protons on N-unsubstituted 1,2,4-triazoles are acidic, while the nitrogen atoms can be protonated by strong acids. chemicalbook.com The pKa value for the deprotonation of the neutral 1,2,4-triazole molecule is approximately 10.26, indicating its weakly acidic nature. chemicalbook.comwikipedia.org The pKa for the protonated species, the 1,2,4-triazolium ion, is 2.45, highlighting its basic character. wikipedia.org

The protonation and deprotonation behavior is crucial for understanding the reactivity of the triazole core. Protonation at a nitrogen atom can activate the ring towards certain reactions. For example, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.comdnu.dp.ua DFT calculations have been employed to study the protonation of 1,2,4-triazole, confirming that the N4 position is the preferred site for protonation. dnu.dp.ua

Deprotonation of the triazole ring can generate anionic species that are highly reactive towards electrophiles. For instance, deprotonation of 1,2,4-triazolium salts can lead to the formation of stable N-imines or C-ylides, which can undergo further reactions like alkylation and acetylation. rsc.org The acid-base properties are also influenced by substituents on the triazole ring. Studies on substituted 1,2,4-triazole-3-thioacetic acids have shown how the nature and position of substituents affect their pKa values. pharmj.org.ua

Table 1: Acid-Base Properties of 1,2,4-Triazole

| Property | Value | Reference |

|---|---|---|

| pKa (protonated species) | 2.45 | wikipedia.org |

| pKa (neutral molecule) | 10.26 | chemicalbook.comwikipedia.org |

This table summarizes the key acid-base constants for the unsubstituted 1,2,4-triazole ring.

Reactivity of the Ethenyl Substituent

Radical Polymerization Mechanisms and Kinetics

The vinyl group of this compound can undergo radical polymerization to form poly(1-vinyl-1,2,4-triazole). This polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN). mdpi.com The reaction typically proceeds in a solvent like dimethylformamide (DMF) or methanol (B129727) at elevated temperatures. mdpi.com

Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully applied to 1-vinyl-1,2,4-triazole (B1205247). mdpi.com RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Dithiocarbamates have been shown to be effective chain transfer agents for the controlled radical polymerization of this monomer. mdpi.com The kinetics of the polymerization can be monitored by observing the linear dependence of the degree of polymerization on time, which is characteristic of a controlled process. mdpi.com

Table 2: Conditions for Radical Polymerization of 1-Vinyl-1,2,4-triazole

| Polymerization Type | Initiator | Chain Transfer Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Free Radical | AIBN | - | DMF | 60°C | mdpi.com |

| RAFT | AIBN | Dithiocarbamates | Methanol/DMF | 60°C | mdpi.com |

This table outlines typical conditions for both free radical and controlled radical polymerization of 1-vinyl-1,2,4-triazole.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinyl Group

The vinyl group of this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a potential reaction pathway for the vinyl group acting as a dienophile with a suitable diene. While specific examples of Diels-Alder reactions with this compound are not extensively detailed in the provided context, the general reactivity of vinyl-substituted heterocycles suggests this possibility.

More broadly, cycloaddition reactions are fundamental to the synthesis of the triazole ring itself. For instance, [3+2] cycloaddition reactions are commonly used to form the 1,2,4-triazole core. However, the reactivity of the appended vinyl group in cycloadditions is a distinct area of its chemical behavior. The thermolysis of a related compound, 5-amino-1-vinyl-4,5-dihydro-1H-1,2,3-triazole, leads to the formation of a 2-azabutadiene, which then undergoes [4+2] cycloaddition with electron-deficient dienophiles, demonstrating the potential for cycloaddition chemistry involving vinyl-triazole derivatives. oup.com

Olefin Metathesis and Other Functional Group Transformations of the Ethenyl Moiety

The ethenyl group at the C5 position of the 1,2,4-triazole ring is a key functional handle, enabling a variety of subsequent chemical modifications. Its reactivity is exemplified by participation in palladium-catalyzed cross-coupling reactions and holds potential for olefin metathesis.

Palladium-Catalyzed Heck Reaction: The vinyl group of 5-ethenyl-1,2,4-triazole derivatives can undergo Heck reactions. For instance, the reaction of 1,3-diphenyl-5-vinyl-1H-1,2,4-triazole with bromobenzene, catalyzed by palladium, yields the corresponding styryl derivative. researchgate.net This transformation demonstrates that the vinyl group is an active participant in C-C bond formation, allowing for the attachment of various aryl or other unsaturated substituents. The Heck reaction is a powerful method for creating more complex molecular architectures from the simpler vinyltriazole precursor. researchgate.netmdpi.com

The general mechanism for the Mizoroki-Heck reaction, which is applicable here, involves a palladium(0) catalyst. rsc.org The process is initiated by the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) intermediate. The ethenyl moiety of the triazole then coordinates to this intermediate, followed by migratory insertion of the vinyl group into the palladium-aryl bond. A subsequent β-hydride elimination step forms the final styryl-triazole product and a palladium-hydride species. The catalytic cycle is completed by reductive elimination, which regenerates the active Pd(0) catalyst. rsc.org

Table 1: Examples of Heck-Type Reactions on Triazole Scaffolds

| Entry | Triazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 1 | 1,3-Diphenyl-5-vinyl-1H-1,2,4-triazole | Bromobenzene | Pd-catalyst | 1,3-Diphenyl-5-styryl-1H-1,2,4-triazole | Reasonable | researchgate.net |

| 2 | 5-Iodo-1-(ribofuranosyl)-1H- Current time information in Bangalore, IN.oup.comoup.comtriazole | Methyl acrylate | Pd(0) catalyst | 5-(E-alkenyl)-1-(ribofuranosyl)-1H- Current time information in Bangalore, IN.oup.comoup.comtriazole | Low | nih.gov |

| 3 | 3,5-Dibromo-1H-1,2,4-triazole | Various Alkenes | Microwave, Pd-catalyst | 3,5-Dialkenyl-1H-1,2,4-triazoles | 51-93% | researchgate.net |

Olefin Metathesis: While specific examples involving this compound are not extensively documented in current literature, the principles of olefin metathesis suggest its applicability. Olefin metathesis is a Nobel Prize-winning reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by well-defined ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes. libretexts.org

The ethenyl group of the triazole could participate in several types of metathesis:

Cross-Metathesis: Reaction with another terminal or internal olefin would lead to a new, substituted vinyl group at the C5 position. The reaction is driven forward by the release of ethylene (B1197577) gas if a terminal olefin is used. harvard.edu The choice of catalyst is crucial, with second-generation Grubbs catalysts showing high activity and functional group tolerance. libretexts.org

Ring-Closing Metathesis (RCM): If a second olefin is present elsewhere in a molecule attached to the triazole ring (e.g., at the N1 position), RCM could be employed to construct a new heterocyclic ring system fused or linked to the triazole.

The functional group tolerance of modern metathesis catalysts makes them suitable for use with heterocyclic compounds like 1,2,4-triazoles. harvard.edu

Tautomerism and Isomerism of the 1H-1,2,4-Triazole Core in Ethenyl Derivatives

The 1,2,4-triazole ring system exhibits a rich isomeric and tautomeric landscape, which is influenced by the nature and position of its substituents. nih.gov For a C5-substituted 1,2,4-triazole like the ethenyl derivative, two primary forms of isomerism are relevant: annular tautomerism and positional isomerism of N-substituents.

Annular Tautomerism: Unsubstituted or C-substituted 1,2,4-triazoles exist as a mixture of tautomers due to the migration of a proton between the ring nitrogen atoms. nih.gov The two main tautomers are the 1H- and 4H-forms. chemmethod.com

1H-1,2,4-triazole: The mobile proton resides on the N1 nitrogen.

4H-1,2,4-triazole: The mobile proton resides on the N4 nitrogen.

In the parent 1,2,4-triazole, the 1H-tautomer is generally considered to be more stable than the 4H-tautomer. nih.gov High-level ab initio calculations have quantified this energy difference, finding the 1H form to be more stable by approximately 6.25 kcal/mol. nih.gov However, the tautomeric equilibrium can be significantly influenced by substituents. Computational studies on some derivatives have shown that the 4H-1,2,4-triazole form can be favored depending on the substitution pattern. tubitak.gov.tr The C5-ethenyl group, with its π-system, can engage in conjugation with the triazole ring, thereby influencing the electron density at the different nitrogen atoms and shifting the tautomeric equilibrium.

Table 2: Relative Stabilities of 1,2,4-Triazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Method | Predominant Form in Equilibrium | Reference |

| 1H-1,2,4-triazole | 0.00 | ab initio (CCSD(T)/CBS) | Major | nih.gov |

| 4H-1,2,4-triazole | +6.25 | ab initio (CCSD(T)/CBS) | Minor | nih.gov |

| 5-Amino-3-aryl-1H-1,2,4-triazole | 0.00 | NMR Spectroscopy (in DMSO) | Major (KT = 9-33) | sciforum.net |

| 3-Amino-5-aryl-1H-1,2,4-triazole | >0 | NMR Spectroscopy (in DMSO) | Minor | sciforum.net |

Isomerism: When 1,2,4-triazole is alkylated or otherwise substituted on a ring nitrogen, positional isomers are formed. Direct alkylation often produces a mixture of the 1-substituted and 4-substituted isomers. oup.com In many cases, the 1-substituted isomer is the thermodynamically more stable and desired product, particularly in the context of biologically active compounds. oup.com

Elucidation of Reaction Mechanisms for Synthetic Transformations and Derivatizations

Understanding the reaction mechanisms for the synthesis and subsequent modification of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Mechanism for the Synthesis of this compound: A selective method for the synthesis of 5-vinyl-1,2,4-triazoles involves the reaction of 2,2,2-trichloroethyl imidates with hydrazides, catalyzed by p-toluenesulfonic acid (PTSA). scispace.comnih.gov Theoretical calculations and NMR studies have confirmed that this pathway selectively produces the 5-vinyl isomer, avoiding the formation of potential five- or seven-membered ring by-products. scispace.comnih.gov

A plausible mechanism for this transformation is as follows scispace.comnih.gov:

The starting imidate is activated by the PTSA catalyst.

A series of oxidation and cyclization steps occur involving the hydrazide.

The reaction proceeds to selectively form the 1,2,4-triazole ring with the vinyl group at the C5 position. PTSA plays a critical role in catalyzing the cyclization and dehydration steps that lead to the aromatic triazole ring.

Mechanistic Elucidation of Derivatization Reactions: As discussed previously, the Heck reaction is a key transformation of the ethenyl group. The catalytic cycle for this reaction is well-established and provides a clear roadmap for its application to vinyltriazoles.

The proposed mechanism for the Heck coupling of an aryl halide (Ar-X) with this compound is detailed below rsc.org:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a square planar Pd(II) complex, [Ar-Pd(II)-X].

Olefin Coordination: The ethenyl-triazole coordinates to the electron-deficient Pd(II) center.

Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the carbons of the vinyl double bond, while the other vinyl carbon forms a new sigma bond to the palladium. This insertion typically occurs in a syn-fashion.

β-Hydride Elimination: For the new C-C bond to be formed in the product, a hydrogen atom on the carbon adjacent to the palladium must be eliminated. The palladium and the hydrogen must be in a syn-coplanar arrangement for this to occur, which requires rotation around the C-C bond. This step forms the final substituted alkene product and a palladium-hydride complex, [H-Pd(II)-X].

Reductive Elimination: The [H-Pd(II)-X] complex, in the presence of a base, undergoes reductive elimination to regenerate the catalytically active Pd(0) species and HX.

This mechanistic understanding allows for the rational design of catalysts and reaction conditions to optimize the synthesis of C5-styryl and other functionalized 1,2,4-triazoles.

Computational and Theoretical Studies of 5 Ethenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-ethenyl-1H-1,2,4-triazole from first principles. These methods model the electronic structure of the molecule to derive its geometry, energy, and other characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational cost tubitak.gov.trresearchgate.net.

Geometry Optimization: DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are employed to find the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry tubitak.gov.tr. This process minimizes the energy of the molecule with respect to its atomic coordinates. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both the triazole ring and the ethenyl (vinyl) substituent. Studies on similar N1-substituted 1,2,4-triazoles have calculated these parameters and compared them with experimental data where available rad-proceedings.org.

Conformational Analysis: The rotation around the single bond connecting the ethenyl group to the triazole ring gives rise to different conformers. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them. A systematic analysis of the conformational space is crucial for understanding the molecule's flexibility and its preferred shapes in different environments rsc.org.

Electronic Structure Determination: DFT calculations provide a detailed picture of the electron distribution within the molecule. This includes determining atomic charges, which reveals how electron density is shared between the carbon and nitrogen atoms of the triazole ring and the ethenyl group rad-proceedings.org.

Below is a table showing representative calculated bond lengths and angles for the unsubstituted 1H-1,2,4-triazole core, which serves as a baseline for understanding the substituted compound.

| Parameter | Bond/Angle | Typical Calculated Value (AM1 Method) rad-proceedings.org | Experimental Value (1H-1,2,4-triazole) rad-proceedings.org |

| Bond Lengths (Å) | N1-N2 | 1.344 - 1.349 | 1.350 |

| C3-N4 | 1.332 - 1.334 | 1.325 | |

| N4-C5 | 1.328 - 1.330 | 1.353 | |

| C5-N1 | 1.355 - 1.357 | - | |

| Bond Angles (°) | C5-N1-N2 | 103.38 - 103.58 | 105.70 |

| N1-N2-C3 | 113.79 - 114.02 | 113.80 | |

| N2-C3-N4 | 109.18 - 109.40 | 102.70 | |

| C3-N4-C5 | 109.45 - 109.60 | - |

Note: The data in this table is for the general 1,2,4-triazole core and is intended to be illustrative.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., 6-311++G(2d,2p)) are used for high-accuracy predictions, especially for phenomena like tautomerism rsc.org. The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). Ab initio calculations can precisely determine the relative energies of these tautomers for this compound, predicting which form is most stable in the gas phase and in solution tubitak.gov.tr.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Band Gap) for Electronic Behavior and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons researchgate.net. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive researchgate.net. For this compound, the HOMO is likely to be distributed over the π-system of the ethenyl group and the triazole ring, while the LUMO would be the lowest energy π* anti-bonding orbital.

The following table presents illustrative HOMO-LUMO data for some substituted 1,2,4-triazole derivatives calculated via DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-phenyl-5-(2-thiophene)-1,2,4-triazole-3-thione | -8.54 | -4.68 | 3.86 |

| 4-ethyl-5-(2-thiophene)-1,2,4-triazole-3-thione | -8.44 | -4.64 | 3.80 |

Note: This data is from a study on different 1,2,4-triazole derivatives and is for illustrative purposes only researchgate.net.

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Electronic Transitions) with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding constants to predict ¹H and ¹³C NMR chemical shifts. This allows for the assignment of peaks in experimental NMR spectra to specific atoms in the molecule rsc.org. NMR experiments have been used to confirm the structure of synthesized 5-vinyl-1,2,4-triazole derivatives researchgate.net.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This helps in identifying characteristic functional group vibrations, such as the C=C stretch of the ethenyl group and the various C-N and N-N stretching modes of the triazole ring.

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. These calculations help interpret the electronic structure and the nature of the orbitals involved in the absorption of light.

Investigation of Electronic Properties and Reactivity Descriptors (e.g., Fukui Indices, Dipole Moment, Global Hardness, Global Softness, Electronegativity, Fraction of Transferred Electrons)

From the fundamental energies calculated by DFT, a range of reactivity descriptors can be derived to predict how this compound will behave in chemical reactions researchgate.net.

Global Hardness (η) and Softness (σ): These are measures of the molecule's resistance to change in its electron distribution. Hardness is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap and is less reactive researchgate.net.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Fraction of Transferred Electrons (ΔN): This parameter predicts the tendency of a molecule to donate electrons to another chemical species.

Fukui Indices: These descriptors identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to be attacked by a nucleophile or an electrophile, respectively tubitak.gov.tr.

The table below provides illustrative values for some of these descriptors for related triazole compounds.

| Descriptor | 4-phenyl-5-(2-thiophene)-1,2,4-triazole-3-thione | 4-ethyl-5-(2-thiophene)-1,2,4-triazole-3-thione |

| Dipole Moment (μ) (Debye) | 4.88 | 5.34 |

| Electronegativity (χ) (eV) | 6.61 | 6.54 |

| Global Hardness (η) (eV) | 1.93 | 1.90 |

| Global Softness (σ) (eV⁻¹) | 0.52 | 0.53 |

Note: This data is from a study on different 1,2,4-triazole derivatives and is for illustrative purposes only researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time in a larger system, such as in a solvent or a crystal. MD simulations use classical mechanics force fields to calculate the movements of atoms. For this compound, MD would be used to:

Explore Conformational Landscapes: Simulate the molecule in a solvent like water to see which conformations are preferred and how quickly the molecule transitions between them.

Study Intermolecular Interactions: Analyze how the molecule interacts with solvent molecules or other solute molecules through hydrogen bonds and van der Waals forces. This is crucial for understanding its solubility and behavior in biological systems. Studies on related triazoles have used MD to understand their binding to biological targets rsc.org.

Theoretical Studies on Tautomeric Equilibria and Hydrogen Shifts of the Triazole Ring

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert through the migration of a proton. researchgate.net This process is crucial as the specific tautomeric form of a molecule can significantly influence its chemical reactivity and its interactions with biological targets. researchgate.net For a C-substituted 1,2,4-triazole, the mobile proton can be located on any of the three nitrogen atoms, leading to the potential existence of 1H, 2H, and 4H tautomers. ncl.res.in

Theoretical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. tubitak.gov.tr Studies on various 1,2,4-triazole derivatives have shown that the nature and position of substituents on the ring influence the tautomeric equilibrium. researchgate.net For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most prevalent form. ncl.res.in However, the introduction of substituents can shift this balance. For instance, computational studies on some 3-substituted and 3,5-disubstituted 1,2,4-triazoles have revealed that the 4H-tautomer can be favored over the 1H form in certain cases. tubitak.gov.tr

The stability of tautomers is determined by their relative energies, which can be calculated with high precision. isres.org Theoretical models consider the molecule in different environments, such as the gas phase or in a solvent, to provide a comprehensive understanding. tubitak.gov.tracs.org These calculations have shown that while the 1H tautomer of 1,2,4-triazole exhibits greater π-electron delocalization and stability in the gas phase, these factors can be altered in solution due to intermolecular interactions. ncl.res.in The process involves quantum-chemical calculations of relative stability, simulation of spectra (e.g., UV/vis), and comparison with experimental data to identify the most stable forms. researchgate.net

Table 1: General Tautomeric Forms of C-Substituted 1,2,4-Triazoles

| Tautomer Form | Description |

|---|---|

| 1H-1,2,4-triazole | Proton is attached to the N1 nitrogen atom. |

| 2H-1,2,4-triazole | Proton is attached to the N2 nitrogen atom. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mjcce.org.mknih.gov These models are essential for establishing design principles for new molecules, including derivatives of 1,2,4-triazole, by predicting their activity before synthesis. kashanu.ac.irnih.gov

The development of a QSAR model involves creating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. kashanu.ac.ir These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. mjcce.org.mk Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical equation that relates the descriptors to the observed activity. kashanu.ac.ir

Numerous QSAR studies have been successfully performed on 1,2,4-triazole derivatives to model their antimicrobial and antifungal activities. mjcce.org.mknih.gov For example, a QSAR study on a series of N-aryl/heteroaryl-substituted 1,2,4-triazoles identified several physicochemical descriptors that play a dominant role in their antibacterial activity. mjcce.org.mkmjcce.org.mk The resulting models showed high correlation coefficients (r ranging from 0.80 to 0.99) and good predictive ability, as confirmed by cross-validation techniques. mjcce.org.mkresearchgate.net

Another study on 28 different 1,2,4-triazole derivatives used descriptors such as GETAWAY, 3D-MoRSE, and Burden eigenvalues to model antimicrobial activity, achieving correlation coefficients around 0.90. kashanu.ac.ir These models allow researchers to identify which structural features are critical for activity. For instance, analyses of nalidixic acid-based 1,2,4-triazole derivatives indicated that lipophilic and steric parameters are key prerequisites for potent antimicrobial action. nih.gov By understanding these relationships, chemists can rationally design new triazole compounds with enhanced efficacy. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for 1,2,4-Triazole Derivatives

| Descriptor Class | Example Descriptors | Related Activity/Property | Reference |

|---|---|---|---|

| Physicochemical | η (Absolute Hardness) | Antibacterial Activity | mjcce.org.mk |

| Topological | Edge Adjacency Indices | Antimicrobial Activity | kashanu.ac.ir |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Antimicrobial Activity | kashanu.ac.ir |

| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Antimicrobial Activity | kashanu.ac.ir |

The reliability of QSAR models is assessed through various validation metrics, such as the cross-validation coefficient (Q²), which should be high (e.g., > 0.72), and the ratio of PRESS/SSY, which should be low (e.g., < 0.169), to ensure the model is robust and not a result of chance correlation. mjcce.org.mk

Design and Synthesis of this compound-Based Homopolymers

The synthesis of homopolymers from vinyl-substituted 1,2,4-triazoles is typically achieved through free-radical polymerization. While extensive research has focused on the 1-vinyl isomer, poly(1-vinyl-1,2,4-triazole) or PVT, the principles are applicable to the polymerization of this compound. nih.govnih.gov This process commonly involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in various solvents like dimethylformamide (DMF), dimethylacetamide (DMAA), or water. nih.gov The choice of solvent can significantly influence the polymerization rate and the molecular weight of the resulting polymer; for instance, polymerization of the 1-vinyl isomer in water yields a higher molecular weight polymer compared to reactions in dipolar aprotic solvents. nih.gov

The resulting homopolymer, poly(this compound), is characterized by high thermal stability, a property attributed to the stable triazole ring in the side chain. nih.gov Homopolymers of the related 1-vinyl-1,2,4-triazole (B1205247) are known to be water-soluble, chemically resistant, and stable up to 300–350 °C. nih.gov These polymers exhibit the properties of organic dielectrics, with very low electrical conductivity at room temperature. nih.gov

Table 1: Typical Conditions for Free-Radical Polymerization of Vinyl-1,2,4-Triazoles

| Parameter | Conditions | Resulting Polymer Properties |

|---|---|---|

| Monomer | 1-Vinyl-1,2,4-triazole (analogous) | - |

| Initiator | Azobisisobutyronitrile (AIBN) | - |

| Solvents | Water, DMF, DMAA | Solvent choice affects molecular weight and polymerization rate. nih.gov |

| Temperature | 50–90 °C | - |

| Thermal Stability | Stable up to ~300-350 °C | High stability due to the triazole moiety. nih.gov |

| Solubility | Water-soluble | A hydrophilic polymer. nih.govnih.gov |

| Electrical Properties | Organic dielectric, ~10⁻¹⁵–10⁻¹⁶ S/cm | Low conductivity at room temperature. nih.gov |

Copolymerization Strategies for Tailored Polymeric Architectures and Properties

Copolymerization of this compound with other vinyl monomers provides a versatile strategy to create materials with tailored properties. By carefully selecting comonomers, it is possible to fine-tune characteristics such as solubility, thermal stability, and electronic properties. Conventional free-radical copolymerization has been used to synthesize copolymers of 1-vinyl-1,2,4-triazole with monomers like N-vinyl-4,5,6,7-tetrahydroindole and 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting in new thermally stable and soluble functional copolymers. researchgate.netresearchgate.net

For more precise control over the polymer architecture, advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. nih.govresearchgate.net RAFT polymerization enables the synthesis of well-defined block copolymers. For example, block copolymers of 1-vinyl-1,2,4-triazole and N-vinylpyrrolidone have been synthesized using this method. nih.govresearchgate.net This control allows for the creation of amphiphilic block copolymers, which can self-assemble into complex nanostructures, and for the precise placement of functional units along the polymer chain. researchgate.net

Table 2: Examples of Copolymerization with Vinyl-1,2,4-Triazole

| Comonomer | Polymerization Method | Key Properties of Copolymer |

|---|---|---|

| 2-Acrylamido-2-methyl-1-propanesulfonic acid | Free-Radical | Enhanced proton conductivity, thermal stability up to ~250 °C. researchgate.net |

| Diisopropyl-p-vinylbenzyl phosphonate | Free-Radical | Precursor for poly(vinyl triazole-co-vinyl phosphonic acid) with high proton conductivity. nih.gov |

| N-vinylpyrrolidone | RAFT Polymerization | Forms well-defined nonionic-ionic block copolymers with tunable solubility and high ionic conductivity. nih.govresearchgate.net |

Incorporation of 1,2,4-Triazole Moieties into Novel Polymeric Frameworks via the Ethenyl Group

The ethenyl group of this compound serves as a versatile chemical handle for grafting the functional 1,2,4-triazole moiety onto various polymer backbones. This post-polymerization modification approach allows for the introduction of the triazole's specific properties, such as its coordination ability and electron-deficient nature, into pre-existing polymeric structures.

A prominent method for such modifications is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com In a typical strategy, a polymer backbone is first synthesized with pendant alkyne groups. Subsequently, an azide-functionalized 1,2,4-triazole derivative can be "clicked" onto the polymer backbone. This reaction is highly efficient and specific, proceeding under mild conditions with high yields. nih.gov Similarly, a polymer with pendant azide (B81097) groups can be reacted with an alkyne-functionalized 1,2,4-triazole. The resulting triazole linkage formed during the click reaction is highly stable. uah.edu This methodology has been used to create functional polymers for various applications, including bioconjugation and materials science. rsc.orgnih.govrsc.org

RAFT polymerization also offers a powerful platform for creating polymers amenable to post-synthetic modification, enabling the introduction of self-immolative triazoles or other functional groups via click reactions. chemrxiv.org These strategies provide a modular approach to designing complex polymeric frameworks where the unique properties of the 1,2,4-triazole ring can be precisely incorporated.

Applications in Organic Electronic Materials and Devices

The inherent electron-deficient character of the 1,2,4-triazole ring makes polymers containing this moiety highly suitable for applications in organic electronics. researchgate.net They are particularly effective in roles requiring efficient electron transport or the blocking of holes.

In OLEDs and polymer light-emitting diodes (PLEDs), balancing the injection and transport of electrons and holes is crucial for achieving high efficiency. The electron-withdrawing nature of the 1,2,4-triazole nucleus makes materials containing it effective at accepting and transporting electrons. mdpi.com Consequently, 1,2,4-triazole derivatives are widely used as electron transport materials (ETMs) and hole-blocking layers (HBLs). nih.govresearchgate.netresearchgate.net

For instance, a novel electron injection material with a 1,2,4-triazolyl core was shown to significantly enhance the performance of PLEDs, increasing luminous power efficiency from 0.006 lm W⁻¹ to 0.34 lm W⁻¹ and reducing the turn-on voltage from 8.2 V to 4.3 V. nih.govresearchgate.net In another study, a material incorporating two 3,4,5-triphenyl-1,2,4-triazole (B1348233) units was used as both a hole-blocking and electron-transporting material in deep blue phosphorescent OLEDs (PHOLEDs), achieving a high maximum external quantum efficiency of 15.5%. researchgate.net Bipolar host materials that combine an electron-donating unit with an electron-accepting 1,2,4-triazole unit have also been developed to facilitate balanced charge transport, leading to high-efficiency blue OLEDs with minimal efficiency roll-off. rsc.org

Table 3: Performance of OLEDs/PLEDs Incorporating 1,2,4-Triazole Derivatives

| Device Structure / Material | Role of Triazole | Performance Metric |

|---|---|---|

| PLED with 3OTAZ EIL | Electron Injection Layer | Max. Luminous Efficiency: 0.34 lm W⁻¹, Max. Luminance: 2970 cd m⁻². nih.govresearchgate.net |

| PHOLED with SiTAZ HBL/ETL | Hole-Blocking & Electron Transport | Max. External Quantum Efficiency (EQE): 15.5%, Deep blue color coordinates (0.16, 0.22). researchgate.net |

The electronic properties of 1,2,4-triazole-based polymers are also beneficial for OPVs and OFETs. In OPVs, particularly polymer solar cells (PSCs), a common strategy for achieving high performance is to use donor-acceptor (D-A) conjugated copolymers. The 1,2,4-triazole derivative can serve as the electron-withdrawing 'A' unit in the polymer backbone. researchgate.net This design helps to lower the bandgap of the polymer for broader absorption of the solar spectrum and to facilitate charge separation at the donor-acceptor interface. Polymers incorporating 1,2,4-triazole units have shown suitable HOMO and LUMO energy levels, making them promising candidates for PSC applications. researchgate.net

In the context of OFETs, poly(1-vinyl-1,2,4-triazole) (PVT) has been investigated as a novel solution-processable gate dielectric material. nih.govresearchgate.net As a dielectric, PVT exhibits low leakage currents and a high breakdown voltage. OFETs fabricated with PVT as the dielectric layer, using pentacene (B32325) (p-channel) and fullerene (n-channel) as active layers, demonstrated excellent performance with minimal hysteresis, very low threshold voltages, and high on/off ratios. researchgate.net

Table 4: Characteristics of OFETs with a Poly(1-vinyl-1,2,4-triazole) Dielectric Layer

| Active Layer | Device Type | Key Performance Metrics |

|---|---|---|

| Pentacene | p-channel | Low threshold voltage, high on/off ratio, no hysteresis. researchgate.net |

| Fullerene (C₆₀) | n-channel | Low threshold voltage, high on/off ratio, no hysteresis. researchgate.net |

Utilization in Supramolecular Chemistry and Self-Assembly Processes for Advanced Functional Materials

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can act as hydrogen bond acceptors and coordination sites for metal ions, making it an excellent building block for supramolecular chemistry. mdpi.comacs.org Polymers incorporating this compound can leverage these noncovalent interactions to form well-ordered, self-assembled structures.

The ability of the triazole ring to coordinate with metal ions has been exploited to construct one-dimensional coordination polymers and 3D metal-organic frameworks (MOFs). mdpi.com These materials exhibit interesting functional properties, such as thermochromic spin crossover behavior, which has potential applications in molecular electronics and sensors. mdpi.com The N1,N2 bridging mode of the triazole ring is particularly effective at forming extended networks that can propagate the cooperative effects necessary for such phenomena. mdpi.com

Furthermore, the hydrogen bonding capabilities of the triazole moiety can drive the self-assembly of polymers. In poly(1-vinyl-1,2,4-triazole), strong hydrogen bonding between polymer chains and with water molecules has been observed, influencing the material's mechanical properties. researchgate.net In block copolymers, these directional interactions can guide the assembly into specific morphologies like micelles or vesicles. The 1,2,3-triazole isomer, which has similar properties, is known to have a large dipole moment and act as a hydrogen bond acceptor, and sometimes donor, driving the formation of functional polymer assemblies. nih.govmdpi.com These self-assembly processes are fundamental to creating advanced functional materials for applications ranging from drug delivery to nanotechnology.

Polymerization and Advanced Materials Applications of this compound and its Polymers

Derivatives and Analogues of 5 Ethenyl 1h 1,2,4 Triazole for Structural and Functional Diversification

Synthesis of Novel Ethenyl-Substituted 1,2,4-Triazole (B32235) Derivatives with Varying Substituents at Other Ring Positions

The synthesis of novel 1,2,4-triazole derivatives featuring an ethenyl (vinyl) group, particularly in the form of a styryl moiety (a phenyl-substituted ethenyl group), allows for the exploration of chemical diversity by introducing various substituents at other positions of the triazole ring. A key precursor for these syntheses is 3-((E)-styryl)-1H-1,2,4-triazole-5-carbohydrazide.

One established synthetic route involves the reaction of this carbohydrazide (B1668358) intermediate with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) derivative. This intermediate then undergoes cyclization in the presence of a base like sodium hydroxide (B78521) to yield a 5-substituted-4H-1,2,4-triazole-3-thiol. Subsequent reaction of this thiol with chloroacetyl chloride, followed by treatment with another 1,2,4-triazole, leads to the final hybrid compounds. This multi-step process allows for the introduction of a wide array of functional groups, enabling the systematic modification of the molecule's steric and electronic properties.

A study on the synthesis of new vinyl-1,2,4-triazole derivatives reported the preparation of a series of compounds evaluated for their antimicrobial activity. The general synthetic approach facilitated the creation of derivatives with different substituents on the phenyl ring of the styryl group and on a second triazole ring connected via a methylene (B1212753) bridge.

Table 1: Examples of Synthesized (E)-Styryl-1,2,4-Triazole Derivatives and Their Antimicrobial Activity

| Compound ID | Styryl Ring Substituent (R1) | Phenyl Substituent on Second Triazole (R2) | Antibacterial MIC (mM) | Antifungal MIC (mM) |

|---|---|---|---|---|

| 2a | H | H | 0.0066 | 0.52 |

| 2f | 4-Cl | 4-F | 0.0004 - 0.0033 | 0.03 - 0.26 |

| 2g | 4-Br | 4-F | 0.0004 - 0.0033 | 0.03 - 0.26 |

| 2h | 4-NO2 | 4-F | 0.0002 - 0.0033 | 0.02 - 0.04 |

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency. Data sourced from studies on antimicrobial activities of vinyl triazole derivatives.

Fused Heterocyclic Systems Incorporating the Ethenyl-1,2,4-Triazole Moiety

Fusing the 1,2,4-triazole ring to other heterocyclic systems is a powerful strategy for creating rigid, planar molecules with unique electronic and biological properties. The incorporation of an ethenyl substituent onto these fused systems could further modulate their characteristics.

Triazolo[1,5-a]pyridines: The synthesis of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine scaffold can be achieved through various methods. A common approach involves the reaction of 2-aminopyridines with reagents that provide the remaining carbon and nitrogen atoms of the triazole ring, followed by cyclization. For instance, N-(pyridin-2-yl)benzimidamides can undergo PIFA-mediated intramolecular annulation to form the fused system through an oxidative N-N bond formation. researchgate.net Another catalyst-free method utilizes microwave conditions for a tandem reaction between enaminonitriles and benzohydrazides to yield nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines. mdpi.com While these methods are effective for the parent fused system, specific examples detailing the synthesis of derivatives bearing an ethenyl substituent were not prominently available in the reviewed literature.

Triazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazoles: The synthesis of the nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazole ring system typically starts from a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This key intermediate can be reacted with various carbon sources, such as carboxylic acids or aldehydes, to construct the fused thiadiazole ring. For example, condensation with aromatic carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride is a widely used method. nih.gov Another route involves the reaction of the aminotriazole-thiol with heteroaromatic aldehydes or other electrophiles. tandfonline.comnih.gov Despite the versatility of these synthetic routes for creating a variety of substituted derivatives, specific methodologies for introducing a simple ethenyl group onto this fused heterocyclic system are not extensively documented in the surveyed scientific reports.

Synthesis and Investigation of Ethenyl-1,2,4-Triazole-Containing Hybrid Compounds and Conjugates

Creating hybrid compounds and conjugates by linking the ethenyl-1,2,4-triazole moiety to other pharmacophores or functional molecules is a key strategy for developing new chemical entities with potentially synergistic or novel properties. The triazole ring often acts as a stable linker that connects different molecular fragments.

The synthesis of such hybrids generally involves functionalizing a pre-formed ethenyl-triazole derivative. For instance, a 1,2,4-triazole bearing an ethenyl group and a reactive handle (e.g., a thiol, amino, or carboxyl group) can be prepared first. This functionalized ethenyl-triazole can then be coupled with another molecule of interest using standard conjugation chemistry.

Examples in the broader field of triazole chemistry include the synthesis of indolyl-1,2,4-triazole hybrids and 1,2,4-triazole-quinolone hybrids. nih.gov These are often pursued to combine the known biological activities of each component into a single molecule. For example, new hybrid compounds containing indole (B1671886) and triazole moieties have been synthesized and evaluated as potential inhibitors of EGFR and PARP-1 for cancer therapy. nih.gov While these studies establish the principle of creating triazole hybrids, specific examples that utilize a 5-ethenyl-1H-1,2,4-triazole core as the starting point for creating such conjugates are not widely detailed in the available literature.

Structure-Property Relationship Studies in Ethenyl-Triazole Derivatives for Rational Design

Structure-property relationship studies, particularly structure-activity relationships (SAR), are crucial for the rational design of new molecules with enhanced or specific properties. By systematically altering the structure of ethenyl-triazole derivatives and evaluating the resulting changes in their characteristics, researchers can identify key molecular features that govern their function.

In a study of vinyl-1,2,4-triazole derivatives designed as antimicrobial agents, a clear SAR was established. The investigation revealed that the nature and position of substituents on the aromatic rings significantly influenced the compounds' antibacterial and antifungal efficacy.

Key SAR Findings for Antimicrobial Ethenyl-Triazoles:

Influence of Styryl Ring Substituents: The introduction of electron-withdrawing groups on the phenyl ring of the styryl moiety was found to be particularly important for antimicrobial activity. For example, derivatives with a para-nitro (4-NO₂) group (e.g., compound 2h ) showed the highest potency against both bacteria and fungi.

Effect of Substituents on the Second Phenyl-Triazole Moiety: The presence of a fluorine atom at the para-position of the second phenyl ring (attached to the other triazole) was consistently associated with enhanced activity.

Synergistic Effects: The combination of a strong electron-withdrawing group on the styryl ring and a fluorine atom on the other phenyl ring resulted in the most active compounds in the series. For instance, compound 2h , which combines the 4-NO₂ and 4-F substituents, displayed the lowest minimum inhibitory concentrations (MIC).